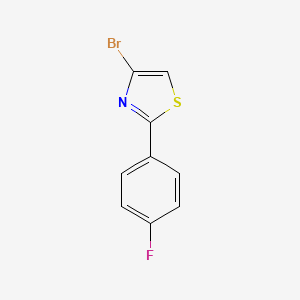

4-Bromo-2-(4-fluorophenyl)thiazole

Katalognummer B1454885

Molekulargewicht: 258.11 g/mol

InChI-Schlüssel: QYQFXTPEZJYBSM-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08865732B2

Procedure details

Following a modified procedure (Bach, T.; Heuser, S. Tetrahedron Lett. 2000, 41, 1707), a mixture of 2,4-dibromothiazole (486 mg, 2.0 mmol), 4-fluorophenyl boronic acid (266 mg, 1.9 mmol), and aqueous 2.0 M Na2CO3 solution (2.3 mL, 4.6 mmol) in DME (6.8 mL) was sparged with Ar for 3 min. Tetrakis(triphenylphosphine)palladium(0) (150 mg) was added and the reaction mixture was sparged with Ar for 1 min. The reaction was sealed and irradiated at 105° C. for 12 min in a microwave reactor. The reaction mixture was partitioned with EtOAc (50 mL) and saturated aqueous NaHCO3 solution (10 mL). The layers were separated and the organic layer was washed with saturated aqueous NaHCO3 solution (10 mL), brine (20 mL), dried (Na2SO4), and concentrated in vacuo. The crude material was purified by column chromatography over silica gel to provide 450 mg of 4-bromo-2-(4-fluorophenyl)thiazole which was directly used in the next step without further purification: LCMS (m/z): 259.9 (MH+), tR=1.08 min.

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[S:3][CH:4]=[C:5]([Br:7])[N:6]=1.[F:8][C:9]1[CH:14]=[CH:13][C:12](B(O)O)=[CH:11][CH:10]=1.C([O-])([O-])=O.[Na+].[Na+]>COCCOC>[Br:7][C:5]1[N:6]=[C:2]([C:12]2[CH:13]=[CH:14][C:9]([F:8])=[CH:10][CH:11]=2)[S:3][CH:4]=1 |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

486 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1SC=C(N1)Br

|

|

Name

|

|

|

Quantity

|

266 mg

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(C=C1)B(O)O

|

|

Name

|

|

|

Quantity

|

2.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

6.8 mL

|

|

Type

|

solvent

|

|

Smiles

|

COCCOC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was sparged with Ar for 3 min

|

|

Duration

|

3 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Tetrakis(triphenylphosphine)palladium(0) (150 mg) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was sparged with Ar for 1 min

|

|

Duration

|

1 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

irradiated at 105° C. for 12 min in a microwave reactor

|

|

Duration

|

12 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was partitioned with EtOAc (50 mL) and saturated aqueous NaHCO3 solution (10 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer was washed with saturated aqueous NaHCO3 solution (10 mL), brine (20 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude material was purified by column chromatography over silica gel

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1N=C(SC1)C1=CC=C(C=C1)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 450 mg | |

| YIELD: CALCULATEDPERCENTYIELD | 91.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |